

# A Comparative Efficacy Analysis of Ghrelin Receptor Agonists: Anamorelin versus GSK894281

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK894281 |           |
| Cat. No.:            | B1672404  | Get Quote |

A detailed guide for researchers and drug development professionals on the comparative efficacy of Anamorelin and **GSK894281**, two orally active ghrelin receptor agonists. This guide synthesizes available preclinical and clinical data to highlight their therapeutic potential and key differences.

### Introduction

Ghrelin, a peptide hormone primarily produced by the stomach, is a key regulator of appetite, energy balance, and growth hormone secretion through its interaction with the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. The development of orally available, small-molecule ghrelin receptor agonists has opened new therapeutic avenues for conditions characterized by anorexia, muscle wasting, and metabolic dysregulation. This guide provides a comparative overview of two such agonists: Anamorelin (ONO-7643) and GSK894281, focusing on their efficacy as demonstrated in preclinical and clinical studies. While extensive data is available for Anamorelin, particularly in the context of cancer-related cachexia, publicly available information on the efficacy of GSK894281 is limited.

# Mechanism of Action: Ghrelin Receptor Agonism

Both Anamorelin and **GSK894281** are orally active agonists of the ghrelin receptor (GHSR-1a). [1][2] Activation of this G-protein coupled receptor, predominantly expressed in the hypothalamus and pituitary gland, initiates a signaling cascade that leads to:







- Stimulation of Appetite: Ghrelin receptor activation in the hypothalamus, a key brain region for appetite regulation, promotes hunger and increases food intake.[3][4]
- Growth Hormone (GH) Secretion: Agonism of the GHSR in the pituitary gland stimulates the release of GH.[1]
- Insulin-like Growth Factor 1 (IGF-1) Production: Increased GH levels subsequently stimulate
  the liver to produce IGF-1, a hormone with anabolic effects on various tissues, including
  muscle.[5]

This signaling pathway underscores the therapeutic potential of ghrelin receptor agonists in combating weight loss and muscle wasting.





Click to download full resolution via product page

**Ghrelin Receptor Signaling Pathway** 



### Check Availability & Pricing

## **Anamorelin: A Profile of Efficacy in Cancer Cachexia**

Anamorelin has been extensively studied for the treatment of cancer-related anorexia-cachexia syndrome (CACS), a multifactorial condition characterized by loss of appetite and body mass. The pivotal Phase III clinical trials, ROMANA 1 and ROMANA 2, provide robust data on its efficacy in patients with advanced non-small cell lung cancer (NSCLC).[5][6]

### Clinical Efficacy Data from ROMANA 1 & 2 Trials

The following tables summarize the key efficacy endpoints from the integrated analysis of the ROMANA 1 and ROMANA 2 studies.

Table 1: Change in Body Composition and Weight over 12 Weeks

| Anamorelin (100<br>mg daily) | Placebo                                                     | p-value                                                                                                |
|------------------------------|-------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
|                              |                                                             |                                                                                                        |
| +0.99[7][8]                  | -0.47[7][8]                                                 | <0.0001[7][8]                                                                                          |
| +0.65[7][8]                  | -0.98[7][8]                                                 | <0.0001[7][8]                                                                                          |
|                              |                                                             |                                                                                                        |
| +2.2[5]                      | +0.14[5]                                                    | <0.001[5]                                                                                              |
| +0.95[5]                     | -0.57[5]                                                    | <0.001[5]                                                                                              |
|                              |                                                             |                                                                                                        |
| +1.21[5]                     | -0.13[5]                                                    | <0.001[5]                                                                                              |
| +0.77[5]                     | +0.09[5]                                                    | =0.012[5]                                                                                              |
|                              | mg daily) +0.99[7][8] +0.65[7][8] +2.2[5] +0.95[5] +1.21[5] | +0.99[7][8] -0.47[7][8] +0.65[7][8] -0.98[7][8]  +2.2[5] +0.14[5] +0.95[5] -0.57[5]  +1.21[5] -0.13[5] |



Table 2: Patient-Reported Outcomes and Muscle Strength over 12 Weeks

| Efficacy Endpoint                                    | Anamorelin (100<br>mg daily) | Placebo     | p-value     |
|------------------------------------------------------|------------------------------|-------------|-------------|
| Anorexia/Cachexia<br>Symptoms (FAACT-<br>AC/S Score) |                              |             |             |
| ROMANA 1 (Mean<br>Change)                            | +4.12[5]                     | +1.92[5]    | <0.001[5]   |
| ROMANA 2 (Mean<br>Change)                            | +3.48[5]                     | +1.34[5]    | =0.002[5]   |
| Handgrip Strength (kg)                               |                              |             |             |
| ROMANA 1 (Median<br>Change)                          | -1.10[7][8]                  | -1.58[7][8] | =0.15[7][8] |
| ROMANA 2 (Median<br>Change)                          | -1.49[7][8]                  | -0.95[7][8] | =0.65[7][8] |

FAACT-AC/S: Functional Assessment of Anorexia/Cachexia Therapy - Anorexia/Cachexia Subscale. Higher scores indicate improvement.

The data clearly indicate that Anamorelin significantly increases lean body mass, total body weight, and fat mass, and improves patient-reported symptoms of anorexia and cachexia. However, a corresponding improvement in muscle function, as measured by handgrip strength, was not observed.[7][8]

### **Experimental Protocol: ROMANA 1 & 2 Trials**





Click to download full resolution via product page

### **ROMANA Trials Experimental Workflow**

The ROMANA trials were randomized, double-blind, placebo-controlled, multicenter Phase III studies.[5][6] Key aspects of the protocol included:

 Patient Population: Patients with unresectable stage III/IV non-small cell lung cancer and cachexia (defined as ≥5% weight loss within the prior 6 months or a BMI <20 kg/m²).[6]</li>



- Intervention: Oral administration of 100 mg Anamorelin or placebo once daily for 12 weeks.

  [6]
- Primary Endpoints: The co-primary efficacy endpoints were the change from baseline in lean body mass (measured by dual-energy X-ray absorptiometry - DXA) and handgrip strength over 12 weeks.[6]
- Secondary Endpoints: These included changes in body weight and patient-reported anorexia/cachexia symptoms.[5]

# GSK894281: An Investigational Ghrelin Receptor Agonist

**GSK894281** is described as a potent, orally active, and centrally nervous system (CNS) penetrant full agonist of the ghrelin receptor.[2] Unlike Anamorelin, which has a clear clinical development path in oncology, the therapeutic focus for **GSK894281** appears to be more directed towards gastrointestinal motility.

### **Efficacy Data: A Notable Gap**

Despite its characterization as a potent ghrelin receptor agonist, there is a conspicuous absence of publicly available preclinical or clinical data detailing the efficacy of **GSK894281** on endpoints such as appetite, body weight, or lean body mass. Searches of scientific literature and clinical trial registries did not yield quantitative results that would allow for a direct comparison with Anamorelin in these domains. The available information suggests a potential prokinetic effect, which would be consistent with the known actions of ghrelin on gastrointestinal transit. However, without specific experimental data, any comparison of its anabolic and orexigenic efficacy with Anamorelin remains speculative.

## **Comparative Summary and Future Perspectives**

The following table provides a high-level comparison of Anamorelin and **GSK894281** based on the available information.

Table 3: Comparative Profile of Anamorelin and GSK894281



| Feature                               | Anamorelin                                                                                                  | GSK894281                                                                                     |
|---------------------------------------|-------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Mechanism of Action                   | Orally active ghrelin receptor agonist[1]                                                                   | Orally active, potent, full ghrelin receptor agonist[2]                                       |
| Clinical Development                  | Extensively studied in Phase III trials for cancer cachexia; approved in Japan[1]                           | Limited publicly available information on clinical development                                |
| Primary Therapeutic Focus             | Cancer-related anorexia-<br>cachexia[1]                                                                     | Potential for gastrointestinal motility disorders                                             |
| Efficacy Data (Publicly<br>Available) | Positive effects on:- Lean body<br>mass- Body weight- Appetite<br>and patient-reported<br>outcomes[5][7][8] | No quantitative efficacy data on appetite, body weight, or lean body mass publicly available. |
| CNS Penetration                       | Not a primary characteristic highlighted in clinical development for cachexia.                              | Described as effectively entering the CNS[2]                                                  |

In conclusion, Anamorelin is a well-characterized ghrelin receptor agonist with proven efficacy in increasing body weight and lean body mass in patients with cancer cachexia. The extensive clinical trial data provide a clear picture of its therapeutic benefits and limitations. In contrast, while **GSK894281** is a potent ghrelin receptor agonist, the lack of publicly available efficacy data precludes a direct comparison with Anamorelin. The reported CNS penetration of **GSK894281** suggests that its development may be focused on indications where central ghrelin receptor activity is paramount. Future publications and clinical trial disclosures for **GSK894281** are needed to fully understand its therapeutic potential and to enable a comprehensive comparative efficacy assessment against other ghrelin receptor agonists like Anamorelin. Researchers and clinicians should consider the robust evidence base for Anamorelin in the context of cachexia, while recognizing that the therapeutic profile of **GSK894281** remains to be fully elucidated.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Post-oral sensing of fat increases food intake and attenuates body weight defense PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restricting CNS penetration of drugs to minimise adverse events: role of drug transporters
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. Dataset on mice body weights and food intake following treatment with PG545 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I trial of gemcitabine, S-1 and LV combination (GSL) therapy in advanced pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Trial Results | GSK Clinical Trials [gsk-studyregister.com]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of Ghrelin Receptor Agonists: Anamorelin versus GSK894281]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672404#gsk894281-versus-anamorelin-efficacy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com